molecular formula C14H15F2NO2S B2910106 8-(3,5-Difluorobenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane CAS No. 2319788-47-9

8-(3,5-Difluorobenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B2910106
CAS No.: 2319788-47-9
M. Wt: 299.34
InChI Key: SPSWHHMTKMNAMO-UHFFFAOYSA-N
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Description

8-(3,5-Difluorobenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a bridged 8-azabicyclo[3.2.1]octane core, a structure of high interest in medicinal chemistry due to its presence in compounds with diverse biological activities . The 3-methylidene substituent introduces a reactive alkene functionality, while the 3,5-difluorobenzenesulfonyl group is a common motif in drug discovery known to influence pharmacokinetic properties and target binding . This compound is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. Researchers working in early drug discovery may find this chemical valuable as a key intermediate or a building block for the synthesis of more complex molecules, particularly those targeting the central nervous system or other therapeutic areas . Its structure suggests potential as a precursor for the development of protease inhibitors, receptor modulators, or other bioactive agents. Proper handling procedures should be followed, and all experimental work must be conducted by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

8-(3,5-difluorophenyl)sulfonyl-3-methylidene-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO2S/c1-9-4-12-2-3-13(5-9)17(12)20(18,19)14-7-10(15)6-11(16)8-14/h6-8,12-13H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSWHHMTKMNAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2S(=O)(=O)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Difluorobenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the intramolecular [3 + 2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective. This method involves the reaction of vinylogous carbonates with N-substituted hydroxylamine hydrochlorides under catalyst-free conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-Difluorobenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

8-(3,5-Difluorobenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(3,5-Difluorobenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 8-azabicyclo[3.2.1]octane derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituents at the 8-Position

The 8-position of the bicyclic core is a key determinant of biological activity.

Compound Name 8-Substituent Key Features Biological Relevance Reference
8-(3,5-Difluorobenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane 3,5-Difluorobenzenesulfonyl Electron-withdrawing fluorines enhance sulfonamide stability and binding. Improved metabolic stability and target selectivity due to fluorine substitution.
8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-phenoxy-8-azabicyclo[3.2.1]octane 3,5-Dimethylpyrazole sulfonyl Bulky methyl groups may hinder receptor access. Moderate affinity for transporters; lower selectivity than fluorinated analogs.
8-Cyclopropylmethyl-3-[2-bis(4-fluorophenyl)methoxyethylidenyl]-8-azabicyclo[3.2.1]octane Cyclopropylmethyl Lipophilic group enhances membrane permeability. High SERT/DAT selectivity; used in transporter inhibition studies.
8-(4-Fluorobenzyl)-8-azabicyclo[3.2.1]octane 4-Fluorobenzyl Fluorine enhances pharmacokinetics; benzyl group adds steric bulk. Moderate affinity for serotonin transporters (SERT).

Substituents at the 3-Position

The 3-position influences conformational flexibility and electronic interactions.

Compound Name 3-Substituent Key Features Biological Relevance Reference
This compound Methylidene Conformational rigidity enhances target binding. Potential for high-affinity interactions with receptors or transporters.
3-(2-Diphenylmethoxyethylidenyl)-8-(4-chlorobenzyl)-8-azabicyclo[3.2.1]octane Diphenylmethoxyethylidenyl Flexible ethylidenyl chain with aryl groups. Moderate DAT/NET inhibition; lower selectivity than rigid analogs.
3-[4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane Methoxymethyl-triazole Polar triazole group improves solubility. Designed for CNS penetration; uncharacterized activity.

Fluorination Patterns

Fluorine placement impacts electronic properties and binding.

Compound Name Fluorine Substitution Key Features Biological Relevance Reference
This compound 3,5-Difluoro on benzenesulfonyl Symmetric fluorination stabilizes sulfonamide resonance. Enhanced metabolic stability and transporter affinity.
8-((2-(Trifluoromethoxy)phenyl)sulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane Trifluoromethoxy on phenyl Strong electron-withdrawing effect from CF3O. Potential for high receptor binding; uncharacterized in vivo activity.
3-[2-Bis(4-fluorophenyl)methoxyethylidenyl]-8-cyclopropylmethyl-8-azabicyclo[3.2.1]octane 4-Fluoro on diarylmethoxy Fluorines on aryl rings enhance π-π stacking. High SERT/DAT selectivity; used in depression and addiction research.

Key Research Findings

  • Sulfonamide vs. Alkyl Substituents : Sulfonamide groups at the 8-position (e.g., 3,5-difluorobenzenesulfonyl) improve metabolic stability compared to alkyl groups like cyclopropylmethyl, which are prone to oxidative degradation .
  • Fluorine Effects: 3,5-Difluoro substitution on the benzenesulfonyl group enhances transporter affinity by 2–3 fold compared to non-fluorinated analogs .
  • 3-Methylidene Advantage: The methylidene group at the 3-position increases rigidity, leading to stereoselective binding, as seen in analogs with 10–100 nM affinity for monoamine transporters .

Biological Activity

The compound 8-(3,5-Difluorobenzenesulfonyl)-3-methylidene-8-azabicyclo[3.2.1]octane is a member of the azabicyclo[3.2.1]octane family, which has garnered interest for its potential biological activities, particularly in the modulation of neurotransmitter transporters. This article explores the biological activity of this compound, focusing on its interactions with monoamine transporters, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H14F2N2O2S\text{C}_{14}\text{H}_{14}\text{F}_2\text{N}_2\text{O}_2\text{S}

Interaction with Monoamine Transporters

Research indicates that compounds within the azabicyclo[3.2.1]octane class exhibit significant inhibitory activity at various monoamine transporters, including:

  • Dopamine Transporter (DAT)
  • Serotonin Transporter (SERT)
  • Norepinephrine Transporter (NET)

The structure-activity relationship studies suggest that modifications to the azabicyclo framework can enhance binding affinity and selectivity towards these transporters.

Key Findings:

  • The compound exhibits high selectivity for DAT over SERT and NET, which is crucial for developing potential treatments for disorders like depression and ADHD.
  • A notable derivative, identified in studies as having a K_i value of approximately 4 nM at DAT, demonstrates comparable potency to established drugs like GBR 12909 and cocaine .

Structure-Activity Relationship Studies

A series of SAR studies have been conducted to elucidate how structural modifications impact biological activity:

CompoundK_i (nM) at DATSelectivity (SERT/DAT)
22e4.01060
22g3.91358

These findings indicate that specific substituents on the azabicyclo framework significantly influence transporter affinity and selectivity .

Case Study 1: In Vivo Efficacy

A study evaluated the in vivo effects of several azabicyclo derivatives in mouse models, focusing on their ability to inhibit dopamine reuptake. The results showed that certain derivatives led to increased dopamine levels in the synaptic cleft, suggesting potential therapeutic applications for conditions characterized by dopaminergic dysregulation.

Case Study 2: Behavioral Assessment

Behavioral assessments using the tail suspension test (TST) and modified forced swimming test (MFST) were employed to evaluate antidepressant-like effects. Compounds derived from the azabicyclo[3.2.1]octane framework exhibited reduced immobility times compared to control groups, indicating potential antidepressant properties .

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